![molecular formula C15H14O3 B3057707 2-[(4-Phenoxyphenoxy)methyl]oxirane CAS No. 84267-54-9](/img/structure/B3057707.png)
2-[(4-Phenoxyphenoxy)methyl]oxirane
Descripción general
Descripción
2-[(4-Phenoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is an epoxide, a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 2-[(4-Phenoxyphenoxy)methyl]oxirane typically involves the reaction between N-methylchloroacetamide and 4-phenoxyphenol. This reaction is carried out in the presence of N,N-dimethylformamide as a solvent and anhydrous potassium carbonate as a catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Análisis De Reacciones Químicas
2-[(4-Phenoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids or bases.
Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the oxygen atom with the nucleophile.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alcohols.
Aplicaciones Científicas De Investigación
2-[(4-Phenoxyphenoxy)methyl]oxirane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-Phenoxyphenoxy)methyl]oxirane involves the opening of the epoxide ring. This can occur through nucleophilic attack, leading to the formation of a more stable product. The compound’s insecticidal properties are attributed to its ability to disrupt the normal development of insects by interfering with their hormonal pathways .
Comparación Con Compuestos Similares
2-[(4-Phenoxyphenoxy)methyl]oxirane can be compared with other similar compounds, such as:
2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane: This compound has a similar structure but includes an isopropoxyethoxymethyl group, which may alter its chemical properties and applications.
Other epoxides: Similar epoxides may have different substituents on the phenoxy groups, leading to variations in their reactivity and applications.
Propiedades
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)16-10-15-11-17-15/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPGCFZWRLQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575232 | |
| Record name | 2-[(4-Phenoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84267-54-9 | |
| Record name | 2-[(4-Phenoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


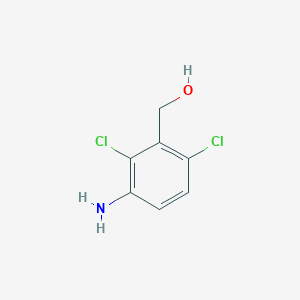
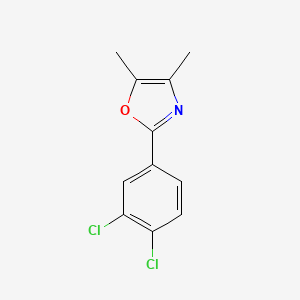
![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3057628.png)
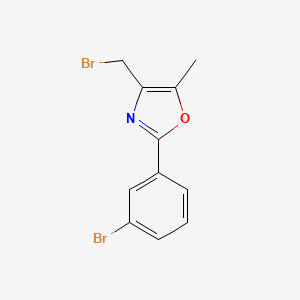
![Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B3057633.png)
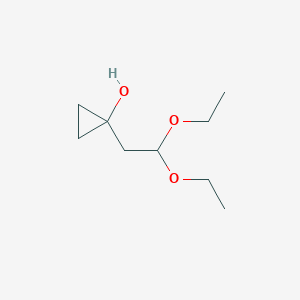
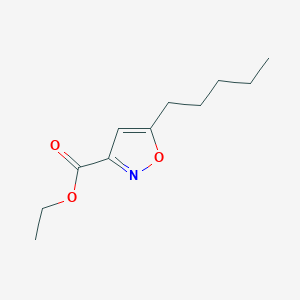
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3057636.png)

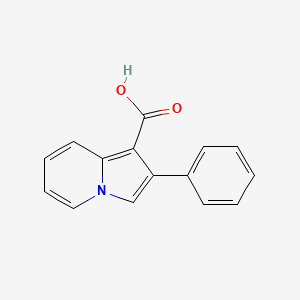
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B3057641.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3057643.png)
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carbohydrazide](/img/structure/B3057644.png)
![5-Cyclopropyl-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3057645.png)
